[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group
Scientific Research Applications
Chemistry
In chemistry, [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its hydrazine group can interact with biological targets, making it a candidate for drug design and discovery. Additionally, the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and functional groups make it suitable for the synthesis of various industrial products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often involve halogenated compounds and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-5-(trifluoromethyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[2-Methyl-5-(trifluoromethyl)phenyl]methanol: Contains a hydroxyl group instead of a hydrazine group.
[2-Methyl-5-(trifluoromethyl)phenyl]isocyanate: Features an isocyanate group in place of the hydrazine group.
Uniqueness
The uniqueness of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine lies in its combination of a hydrazine group and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJPQVNJAZSGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388060-78-3 |
Source
|
Record name | [2-methyl-5-(trifluoromethyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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